8,12-Dihydroxy muraglitazar

Description

Overview of PPAR Subtypes and Their Physiological Functions

The three PPAR subtypes, while structurally related, govern distinct physiological functions largely dictated by their patterns of expression in various tissues.

PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidneys, and muscle. frontiersin.orgfrontiersin.org It is a major regulator of lipid metabolism, particularly in the liver. wikipedia.orgwikidoc.org Activation of PPARα promotes the uptake, utilization, and breakdown of fatty acids through the upregulation of genes involved in fatty acid transport and oxidation. wikipedia.orgwikidoc.org It is also involved in the regulation of HDL cholesterol and triglyceride levels. nih.gov Fibrate drugs, used to treat dyslipidemia, are synthetic ligands for PPARα. wikidoc.orgnih.gov

PPARγ is most abundantly expressed in adipose tissue and is a master regulator of adipocyte differentiation (the process by which fat cells develop). frontiersin.orgwikipedia.org It plays a crucial role in fatty acid storage and glucose metabolism. wikipedia.org By stimulating lipid uptake and adipogenesis in fat cells, PPARγ activation enhances insulin (B600854) sensitivity. wikipedia.org The thiazolidinedione (TZD) class of antidiabetic drugs, for example, exerts its insulin-sensitizing effects through the activation of PPARγ. proteopedia.org Beyond metabolism, PPARγ activation also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in immune cells like macrophages. frontiersin.orgmdpi.com

PPARβ/δ , the most ubiquitously expressed subtype, is found in skeletal muscle, adipose tissue, and the intestine. frontiersin.orgnih.gov It is also involved in fatty acid oxidation, and its activation has been linked to improved lipid profiles and protection against atherosclerosis. frontiersin.org

Table 1: Overview of PPAR Subtypes and Their Primary Functions

| Subtype | Primary Tissue Expression | Key Physiological Functions |

|---|---|---|

| PPARα | Liver, Heart, Kidney, Muscle frontiersin.orgfrontiersin.org | Lipid catabolism, Fatty acid oxidation, Regulation of triglycerides and HDL cholesterol wikipedia.orgwikidoc.orgnih.gov |

| PPARγ | Adipose Tissue, Immune Cells proteopedia.orgfrontiersin.org | Adipocyte differentiation, Glucose homeostasis, Insulin sensitization, Fatty acid storage, Anti-inflammatory responses proteopedia.orgfrontiersin.orgwikipedia.org |

| PPARβ/δ | Skeletal Muscle, Adipose Tissue, Intestine frontiersin.orgnih.gov | Fatty acid oxidation, Lipid homeostasis frontiersin.org |

Dual PPARα/γ Agonists: Design Principles and Preclinical Significance

The distinct yet complementary roles of PPARα and PPARγ in regulating lipid and glucose metabolism led to the development of dual PPARα/γ agonists. plos.org The core design principle behind these compounds is to combine the beneficial effects of activating both receptors into a single molecule. plos.orgresearchgate.net This approach aims to simultaneously address both the hyperglycemia and dyslipidemia commonly observed in type 2 diabetes. plos.org

The preclinical significance of dual agonists lies in their potential to offer a more comprehensive metabolic treatment. By activating PPARγ, these agents can improve insulin sensitivity and glycemic control, while the concurrent activation of PPARα targets the abnormal lipid profiles (high triglycerides and low HDL cholesterol) that contribute to cardiovascular risk in diabetic patients. researchgate.net The design of these molecules often involves creating a structure that can effectively fit into the ligand-binding pockets of both PPARα and PPARγ, thereby initiating the transcriptional activation of both receptors. plos.org

Muraglitazar (B1676866) as a Prototype Dual PPARα/γ Agonist

Muraglitazar is a non-thiazolidinedione compound that emerged as a potent dual agonist of both PPARα and PPARγ. drugbank.comnih.gov It was developed to concurrently improve glycemic control and lipid parameters in individuals with type 2 diabetes. drugbank.com Although its development was ultimately discontinued, muraglitazar serves as a significant prototype for studying the effects of dual PPAR activation. wikipedia.org

Preclinical studies in animal models, such as db/db mice (a model for type 2 diabetes), demonstrated the efficacy of muraglitazar. In these studies, muraglitazar treatment led to significant reductions in plasma levels of glucose, triglycerides, and free fatty acids. caymanchem.comdiabetesjournals.org These effects underscore its dual action: the glucose-lowering effect is attributed to its potent PPARγ agonist activity, comparable to that of rosiglitazone, while the reduction in triglycerides highlights its PPARα activation. diabetesjournals.orgnih.gov

In vitro transactivation assays confirmed muraglitazar's affinity for both receptors, with potent agonistic activity on both human PPARα and PPARγ. caymanchem.comdiabetesjournals.orgnih.gov For instance, one study reported EC50 values (the concentration required to elicit a half-maximal response) of 0.32 µM for PPARα and 0.11 µM for PPARγ, respectively. caymanchem.com

Table 2: Preclinical Effects of Muraglitazar in db/db Mice

| Parameter | Effect Observed | Reference |

|---|---|---|

| Plasma Glucose | Significant reduction | caymanchem.comdiabetesjournals.orgnih.gov |

| Plasma Triglycerides | Significant reduction | caymanchem.comdiabetesjournals.orgnih.gov |

| Plasma Free Fatty Acids | Significant reduction | caymanchem.comdiabetesjournals.org |

These findings positioned muraglitazar as a clear example of the therapeutic concept behind dual PPARα/γ agonism, aiming for a multi-faceted approach to managing the metabolic dysregulation characteristic of type 2 diabetes.

Structure

3D Structure

Properties

CAS No. |

1222686-00-1 |

|---|---|

Molecular Formula |

C29H28N2O9 |

Molecular Weight |

548.5 g/mol |

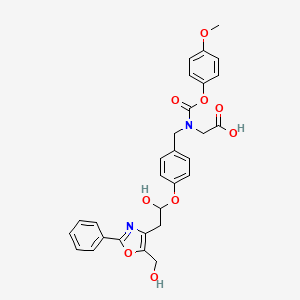

IUPAC Name |

2-[[4-[1-hydroxy-2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |

InChI |

InChI=1S/C29H28N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(17-26(33)34)16-19-7-9-22(10-8-19)38-27(35)15-24-25(18-32)40-28(30-24)20-5-3-2-4-6-20/h2-14,27,32,35H,15-18H2,1H3,(H,33,34) |

InChI Key |

FQNOEHYLLLQCIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OC(CC3=C(OC(=N3)C4=CC=CC=C4)CO)O)CC(=O)O |

Origin of Product |

United States |

Biotransformation Pathways of Muraglitazar Leading to 8,12 Dihydroxy Muraglitazar

General Principles of Xenobiotic Metabolism Relevant to Muraglitazar (B1676866)

The metabolism of xenobiotics, or foreign compounds like muraglitazar, is a fundamental physiological process designed to detoxify and facilitate the elimination of these substances. This process is conventionally divided into two distinct phases of enzymatic reactions.

Phase I Oxidative Biotransformation

Phase I reactions introduce or expose functional groups on a substrate, typically making the molecule more reactive and water-soluble. For muraglitazar, this phase is characterized by extensive oxidative metabolism. nih.gov The primary enzymes responsible for these transformations belong to the cytochrome P450 (P450) superfamily. researchgate.net Key oxidative pathways identified for muraglitazar include hydroxylation, O-demethylation, and the opening of its oxazole ring. scispace.com These reactions prepare the compound for subsequent metabolic steps.

Phase II Conjugation Reactions

Following Phase I, the modified xenobiotic or its metabolites undergo Phase II conjugation reactions, where an endogenous molecule is attached to the compound. reactome.orgpharmacy180.com This process significantly increases the molecule's water solubility and molecular weight, preparing it for excretion. pharmacy180.com The primary conjugation pathways for muraglitazar and its oxidative metabolites are glucuronidation and taurine conjugate formation. nih.govnih.gov The resulting glucuronide conjugates are major components found in bile, indicating that this is a critical step for elimination. nih.gov

Identification and Characterization of 8,12-Dihydroxy Muraglitazar (M3)

Among the numerous metabolites of muraglitazar, this compound (designated as M3) is a product of significant oxidative activity.

Formation through Dihydroxylation Reactions

The generation of this compound is a direct consequence of Phase I metabolism. It is formed via dihydroxylation, a process where two hydroxyl groups are added to the parent muraglitazar structure. This type of reaction is a known biotransformation pathway for muraglitazar, with studies confirming the existence of various hydroxylated and dihydroxylated metabolites. scispace.comnih.gov

Position of this compound within the Oxidative Metabolite Cascade of Muraglitazar

Muraglitazar undergoes extensive metabolism, placing this compound as a downstream product within a complex oxidative cascade. nih.gov The metabolic process begins with the parent compound, which is the most abundant component found in plasma. nih.gov Through a series of sequential oxidation steps, including initial monohydroxylation, the dihydroxylated form (this compound) is produced. This metabolite, being a product of Phase I, can then serve as a substrate for Phase II reactions, primarily glucuronidation, to form highly water-soluble conjugates that are readily eliminated from the body via biliary excretion. nih.gov

Table 1: Summary of Muraglitazar Biotransformation Pathways

| Metabolic Phase | Reaction Type | Key Pathways for Muraglitazar |

| Phase I | Oxidation | Hydroxylation, Dihydroxylation, O-demethylation, Oxazole-ring opening |

| Phase II | Conjugation | Acyl glucuronidation, Taurine Conjugate Formation |

Metabolic Profiling of 8,12 Dihydroxy Muraglitazar in Preclinical Models

In Vitro Biotransformation Studies of Muraglitazar (B1676866) in Hepatic Systems

In vitro studies utilizing hepatic systems, such as liver microsomes, are crucial for elucidating the metabolic pathways of xenobiotics. For muraglitazar, these studies have revealed that its metabolism is primarily characterized by oxidation and glucuronidation.

Elucidation of Specific Enzyme Systems Involved in 8,12-Dihydroxylation

While the oxidative metabolism of muraglitazar is known to be mediated by cytochrome P450 (CYP) enzymes, the specific isozymes responsible for the formation of 8,12-dihydroxy muraglitazar have not been definitively identified in the available scientific literature. General hydroxylation is a major metabolic pathway for muraglitazar. nih.gov However, the formation of the specific 8,12-dihydroxy metabolite appears to be a more selective process. Studies on compounds with similar structures, such as chiglitazar, have implicated CYP3A as a principal enzyme in their metabolism in rat liver microsomes. This suggests that CYP3A family enzymes could potentially be involved in the hydroxylation of muraglitazar, although direct evidence for their role in the 8,12-dihydroxylation is pending further investigation.

In Vivo Metabolic Fate Across Animal Species

The in vivo metabolism of muraglitazar has been investigated in several preclinical species, including rodents, canines, and primates, revealing both similarities and notable differences in metabolite profiles.

Comparative Analysis of Metabolite Distribution in Rodent, Canine, and Primate Models

Comparative metabolic studies have shown that the disposition and metabolic pathways of muraglitazar are qualitatively similar across rats, dogs, monkeys, and humans, with glucuronidation and oxidation being the primary routes of biotransformation. nih.gov However, a significant interspecies difference has been observed with the formation of a dihydroxylated metabolite, designated as M32. This metabolite was uniquely identified in male CD-1 mice and was not found in the bile samples of humans, monkeys, or rats. nih.gov This finding highlights a species-specific metabolic pathway for muraglitazar in mice.

Detection and Identification of this compound in Biological Matrices

The dihydroxylated metabolite M32, putatively identified as this compound, was detected in plasma, urine, feces, and bile samples from male CD-1 mice following oral administration of carbon-14-labeled muraglitazar. nih.gov The identification of this and other metabolites was accomplished using advanced analytical techniques, including liquid chromatography/mass spectrometry (LC/MS) and LC/tandem MS. nih.gov While the parent compound was the major drug-related component in mouse plasma for up to 4 hours post-dose, it was a minor component in urine, bile, and feces, indicating extensive metabolism. nih.gov

Below is an interactive data table summarizing the major biotransformation pathways of muraglitazar in mice.

| Biotransformation Pathway | Metabolite Class | Specific Metabolites (if designated) |

| Taurine Conjugation | Taurine Conjugates | M24, M25, M26a,b,c, M31 |

| Acyl Glucuronidation | Glucuronide Conjugates | - |

| Hydroxylation | Hydroxylated Metabolites | M33, M35 |

| Dihydroxylation | Dihydroxylated Metabolite | M32 (this compound) |

| O-dealkylation | O-dealkylated Metabolites | - |

| Oxazole-ring opening | Oxazole-ring-opened Metabolites | M27, M28 |

| Glutathione Conjugation | Glutathione Conjugates | M29a,b, M30 |

| Dehydrogenation | Dehydrogenated Metabolite | M34 |

Translatability of Preclinical Metabolic Findings to Human Biotransformation

A key aspect of preclinical drug development is assessing the relevance of animal metabolic data to predict human outcomes.

Pharmacological Activity of 8,12 Dihydroxy Muraglitazar

Assessment of PPAR Agonistic Potential

Specific in vitro studies designed to quantify the activation of PPARα and PPARγ by individual dihydroxylated metabolites of muraglitazar (B1676866), including 8,12-Dihydroxy muraglitazar, are not extensively detailed in publicly available scientific literature. However, comprehensive metabolism studies have been conducted on muraglitazar, which provide a general understanding of the activity of its metabolite classes.

Interactive Data Table: General Activity of Muraglitazar Metabolites

| Compound Class | PPARα Activation | PPARγ Activation |

| Muraglitazar (Parent) | Potent | Potent |

| Oxidative Metabolites (General) | Greatly Reduced | Greatly Reduced |

| Glucuronide Metabolites (General) | Greatly Reduced | Greatly Reduced |

Note: This table is based on the general findings for classes of metabolites as specific quantitative data for this compound is not available in the cited literature.

Comparative Analysis of Ligand-Receptor Interaction Profile

A comparative analysis of the interaction between this compound and the PPAR receptors, relative to its parent compound, is essential for a complete understanding of its pharmacological role. This involves assessing its potency, efficacy, and the structural impact of hydroxylation on its ability to bind to and activate the receptors.

The introduction of hydroxyl groups at the 8 and 12 positions of the muraglitazar molecule would be expected to alter its physicochemical properties, such as polarity and steric bulk. These changes can significantly impact the compound's ability to fit into the ligand-binding pockets of the PPARα and PPARγ receptors and to induce the conformational changes necessary for receptor transactivation.

While a specific analysis of the impact of 8,12-dihydroxylation on muraglitazar's receptor binding and transactivation is not documented, the general finding of reduced activity for oxidative metabolites suggests that such structural modifications are detrimental to potent receptor activation. nih.govdoi.org The addition of polar hydroxyl groups may disrupt the key hydrophobic interactions within the ligand-binding domain that are critical for the high-affinity binding of the parent compound.

Structural Activity Relationship Sar of Muraglitazar and Its Dihydroxylated Metabolites

Comprehensive SAR Studies of Dual PPARα/γ Agonists

Dual agonists of PPARα and PPARγ, often referred to as "glitazars," are designed to combine the glucose-lowering effects of PPARγ activation with the lipid-modifying benefits of PPARα activation. nih.govijpsr.com The general structure-activity relationship for this class of compounds typically features three key components: an acidic head group, a central aromatic core, and a variable lipophilic tail.

Acidic Head Group: This portion of the molecule, commonly a carboxylic acid or a thiazolidinedione (TZD) ring, is crucial for anchoring the ligand within the PPAR ligand-binding domain (LBD). It forms hydrogen bonds with key amino acid residues, thereby stabilizing the active conformation of the receptor. nih.govnih.gov

Central Aromatic Core: The central linker region provides a rigid scaffold to correctly orient the head group and the lipophilic tail within the binding pocket.

Lipophilic Tail: This part of the molecule occupies a larger, more hydrophobic portion of the LBD and contributes significantly to the potency and subtype selectivity of the agonist.

Numerous studies have explored how modifications to these regions affect the activity of dual PPARα/γ agonists. For instance, the stereochemistry of these molecules can significantly influence their agonistic activities, sometimes affecting PPARα more than PPARγ. The development of various glitazars, such as tesaglitazar, aleglitazar, and saroglitazar, has provided a wealth of SAR data, highlighting the delicate balance required to achieve the desired dual-receptor activation profile. mdpi.com

| Structural Component | Primary Function | Key Interactions |

|---|---|---|

| Acidic Head Group | Anchoring the ligand in the LBD | Hydrogen bonding with polar residues |

| Central Aromatic Core | Providing a rigid scaffold | van der Waals and pi-stacking interactions |

| Lipophilic Tail | Potency and subtype selectivity | Hydrophobic interactions |

Influence of Hydroxylation at Positions 8 and 12 on Molecular Interactions

The metabolism of muraglitazar (B1676866) involves oxidation, leading to the formation of various metabolites, including hydroxylated forms. In general, the metabolites of muraglitazar exhibit greatly reduced activity as PPARα/γ activators compared to the parent compound. nih.gov This reduction in activity upon hydroxylation can be attributed to several factors that alter the molecular interactions of the ligand with the receptor.

The introduction of polar hydroxyl groups at positions 8 and 12 of the muraglitazar molecule would be expected to increase its polarity. This alteration can have several consequences for receptor binding:

Altered Hydrophobicity: The ligand-binding pocket of PPARs is predominantly hydrophobic. The increased polarity of 8,12-Dihydroxy muraglitazar may lead to a less favorable interaction with the nonpolar residues lining the binding pocket, potentially reducing its binding affinity.

Disruption of Key Interactions: The added hydroxyl groups could introduce steric hindrance, preventing the metabolite from adopting the optimal conformation required for potent receptor activation. This could disrupt the precise alignment of the acidic head group and the lipophilic tail within the LBD.

Formation of New, Potentially Unfavorable, Interactions: While the hydroxyl groups could form new hydrogen bonds, these may not necessarily contribute to a stable, active conformation of the receptor. In some cases, these new interactions could even destabilize the ligand-receptor complex.

Structure-Binding Relationships within the PPAR Ligand-Binding Domain

The ligand-binding domain of PPARs has a characteristic Y-shaped pocket, which can be divided into three sub-pockets. nih.gov The binding of an agonist to this domain induces a conformational change that facilitates the recruitment of coactivators and the initiation of gene transcription.

The thiazolidinedione or carboxylic acid head group of glitazars typically forms hydrogen bonds with conserved polar residues in the AF-2 sub-pocket, which includes amino acids from helix 12. nih.govnih.gov This interaction is critical for stabilizing the active conformation of the LBD. The lipophilic tail of the ligand extends into the larger, more hydrophobic sub-pockets.

For this compound, the following structure-binding relationships can be inferred:

Potential for Altered Hydrogen Bonding Network: The hydroxyl groups could potentially form new hydrogen bonds with residues in the binding pocket. However, as studies with other hydroxylated PPAR agonists have shown, these new interactions may not compensate for the loss of favorable hydrophobic interactions and could lead to an altered, less active conformation of the receptor.

| Molecular Property | Effect of Dihydroxylation | Predicted Impact on Receptor Binding |

|---|---|---|

| Polarity | Increased | Reduced affinity for hydrophobic LBD |

| Conformation | Potential for steric hindrance | Suboptimal positioning within the LBD |

| Hydrogen Bonding | Potential for new, non-activating interactions | Destabilization of the active receptor conformation |

Advanced Analytical Methodologies for Metabolite Research and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a pivotal technology in the analytical workflow for 8,12-Dihydroxy muraglitazar (B1676866). This powerful combination allows for the separation of the metabolite from a complex mixture of endogenous compounds and other drug-related material, followed by its highly sensitive and specific detection by the mass spectrometer. In the analysis of muraglitazar and its metabolites, including 8,12-Dihydroxy muraglitazar, LC-MS is a primary tool for both qualitative and quantitative assessments in various biological samples. researchgate.netnih.gov

A validated high-performance liquid chromatographic-mass spectrometric (LC/MS) assay developed for the parent drug, muraglitazar, in monkey plasma provides a framework for the conditions that can be adapted for its metabolites. nih.gov This method utilizes a BDS Hypersil C18 analytical column for separation with an isocratic mobile phase, demonstrating the effective chromatographic resolution achievable for this class of compounds. nih.gov Detection is accomplished by positive ion turbo-ion spray mass spectrometry, a soft ionization technique that minimizes fragmentation and preserves the molecular ion, which is crucial for accurate mass determination. nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in the definitive identification of metabolites like this compound. researchgate.netnih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, provide exceptional mass accuracy, typically below 5 parts per million (ppm). nih.gov This level of precision allows for the determination of the elemental composition of a molecule from its exact mass, which is a critical step in distinguishing the metabolite from other isobaric (same nominal mass) endogenous components. nih.govmdpi.com In the context of muraglitazar metabolism studies, a mass defect filtering technique used in conjunction with high-resolution MS was a key strategy for metabolite identification. researchgate.netnih.gov This approach leverages the fact that the exact mass of a drug and its metabolites will have a characteristic "mass defect" (the difference between the exact mass and the nominal mass), which helps to filter out unrelated background ions.

Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation

Once a potential metabolite is detected, tandem mass spectrometry (MS/MS) is employed for its structural elucidation. researchgate.netnih.gov In an LC-MS/MS experiment, the molecular ion of the suspected this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and then these fragments are analyzed in a second mass analyzer. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule. By interpreting this pattern, researchers can deduce the locations of the hydroxyl groups on the muraglitazar core structure, confirming the identity of the metabolite as this compound. This technique is indispensable for differentiating between isomeric metabolites and confirming the specific sites of metabolic modification.

Radiochromatographic Approaches for Quantitative Metabolite Profiling

Quantitative analysis of this compound and other metabolites is frequently accomplished using radiochromatographic techniques, particularly when the parent drug is radiolabeled (e.g., with Carbon-14, [¹⁴C]). researchgate.netnih.gov In these studies, [¹⁴C]muraglitazar is administered, and biological samples are subsequently analyzed. The samples are first separated by high-performance liquid chromatography (HPLC), and the eluent is passed through a radiodetector, which measures the amount of radioactivity in each chromatographic peak. researchgate.netnih.gov This allows for the direct quantification of all drug-related components, including this compound, without the need for a synthesized analytical standard for each metabolite. This approach was used to determine the distribution of this compound in various species and matrices.

The following table summarizes the detection of this compound (M3) in different species and biological samples based on these radiochromatographic profiling studies. researchgate.net

| Species | Plasma | Urine | Feces | Bile |

| Rat | Detected | |||

| Dog | Not Detected | |||

| Monkey | Detected | Detected | ||

| Human | Detected | Detected | Detected |

Integration of Multi-Omic Data for Comprehensive Metabolic Mapping

While direct multi-omic studies specifically targeting this compound are not detailed in the available literature, the integration of various "omic" datasets (genomics, transcriptomics, proteomics, and metabolomics) represents the frontier of metabolic research. nih.govnygen.ionih.gov This systems-level approach offers the potential for a more holistic understanding of the metabolic pathways involving this compound.

In a hypothetical application to this compound, multi-omic integration could provide a comprehensive metabolic map. For instance, transcriptomic and proteomic data from liver cells exposed to muraglitazar could identify the specific cytochrome P450 enzymes (CYPs) that are upregulated and responsible for the 8- and 12-hydroxylation reactions. nashbio.com Metabolomic analyses would then confirm the resulting phenotype by detecting and quantifying this compound and other related metabolites. nih.gov

By correlating changes across these different molecular layers, researchers can build robust models of metabolic networks. mdpi.com This integrated approach can help to:

Identify key regulatory pathways: Uncover the signaling and gene regulatory networks that control the metabolism of muraglitazar. nygen.io

Discover secondary metabolic effects: Determine how the formation of this compound might impact other endogenous metabolic pathways.

Predict inter-individual variability: By integrating genomic data (e.g., single nucleotide polymorphisms in metabolic enzymes), it may be possible to predict how different individuals will metabolize muraglitazar.

The convergence of these diverse biological datasets provides a powerful framework for moving beyond simple metabolite identification to a deeper, mechanistic understanding of a drug's disposition and its effects on the broader biological system. nih.gov

Computational Modeling and Simulation Approaches

Molecular Docking Studies of 8,12-Dihydroxy Muraglitazar (B1676866) with PPARs

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. In the context of 8,12-dihydroxy muraglitazar, docking studies would be performed to understand its binding affinity and mode of interaction with the ligand-binding domains (LBDs) of PPARα and PPARγ.

Methodology: The process would involve obtaining the three-dimensional crystal structures of the PPARα and PPARγ LBDs from a repository like the Protein Data Bank. A 3D model of this compound would then be generated and prepared for docking. Using specialized software, the metabolite would be docked into the binding pockets of the receptors.

Expected Insights: These studies would reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the PPARs. By comparing the docking scores and binding modes of the metabolite with that of the parent compound, muraglitazar, researchers could predict whether this compound retains, enhances, or has diminished activity at the PPAR subtypes.

A hypothetical summary of such a study could be presented as follows:

| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | PPARα | -9.5 | Tyr314, His440, Ser280 |

| This compound | PPARγ | -10.2 | His323, His449, Tyr473 |

| Muraglitazar | PPARα | -9.8 | Tyr314, His440, Ser280 |

| Muraglitazar | PPARγ | -10.8 | His323, His449, Tyr473 |

This table is illustrative and based on typical outcomes of such studies, not on published data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolite Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. A QSAR study for muraglitazar and its metabolites would aim to build a predictive model for PPAR activation based on their physicochemical properties.

Methodology: A dataset of muraglitazar analogues and metabolites with experimentally determined activities would be required. For each compound, a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, and various electronic and topological indices) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity.

Expected Insights: A validated QSAR model could predict the PPARα and PPARγ activity of this compound based on its calculated descriptors. The model would also highlight which chemical features are most important for activity, providing guidance for the design of new, potentially more potent or selective, PPAR agonists.

Molecular Dynamics Simulations to Investigate Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of the this compound-PPAR complex would assess the stability of the binding and the conformational changes induced in the receptor upon ligand binding.

Methodology: The docked complex of this compound with PPARα or PPARγ would be placed in a simulated physiological environment (a box of water molecules with ions). The simulation would then calculate the forces between all atoms and their resulting motions over a period of nanoseconds to microseconds.

Expected Insights: Analysis of the MD trajectory would reveal the stability of the key interactions identified in docking studies. It would also show how the binding of the metabolite affects the flexibility of different regions of the receptor, particularly the activation function 2 (AF-2) helix, which is crucial for co-activator recruitment and subsequent gene transcription. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots would be generated to quantify the stability of the complex and the flexibility of the protein residues.

A hypothetical RMSD plot would show the deviation of the protein backbone over time, with a stable system reaching a plateau.

Virtual Screening Strategies for Modifying Metabolite Interactions

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While typically used to find new active compounds, it can also be used to explore modifications to a known ligand, such as this compound, to improve its interaction with the target.

Methodology: A virtual library of compounds based on the this compound scaffold with various chemical modifications would be created. This library would then be screened against the PPARα and PPARγ binding sites using high-throughput docking. The top-scoring compounds would be selected for further analysis.

Expected Insights: This approach could identify novel derivatives of this compound with potentially improved affinity, selectivity, or pharmacokinetic properties. The results could guide synthetic chemistry efforts to create new compounds with optimized activity profiles.

Future Research Trajectories

Targeted Synthesis of 8,12-Dihydroxy Muraglitazar (B1676866) for Mechanistic Investigations

A foundational step in the comprehensive study of any metabolite is its availability in a pure and well-characterized form. The targeted synthesis of 8,12-Dihydroxy muraglitazar is therefore a prerequisite for detailed mechanistic investigations. The development of a robust synthetic pathway would enable the production of sufficient quantities of the metabolite for in-vitro and in-vivo studies, moving beyond the reliance on its isolation from metabolic mixtures. nih.govhepatochem.comdergipark.org.tr

Future research should focus on developing a multi-step synthetic route that allows for precise control over the stereochemistry at the newly introduced hydroxyl groups. Both traditional organic synthesis methodologies and innovative biocatalytic approaches could be explored. dergipark.org.tracs.org For instance, the use of engineered cytochrome P450 enzymes could offer a regio- and stereoselective means of hydroxylation, mimicking the metabolic pathway in a controlled environment. nih.govbeilstein-journals.org A potential synthetic strategy could involve the protection of reactive functional groups on a muraglitazar precursor, followed by targeted oxidation to introduce the hydroxyl groups at the 8 and 12 positions, and subsequent deprotection.

Table 1: Hypothetical Multi-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Protection of Carboxylic Acid | e.g., Benzyl (B1604629) bromide, base | To prevent interference in subsequent steps. |

| 2 | Regioselective Oxidation | e.g., Engineered P450 enzyme | To introduce the hydroxyl group at the 8-position. |

| 3 | Regioselective Oxidation | e.g., Different engineered P450 or chemical oxidant | To introduce the hydroxyl group at the 12-position. |

| 4 | Deprotection | e.g., Hydrogenolysis (for benzyl ester) | To yield the final this compound. |

The availability of a synthetic standard of this compound would be instrumental in confirming its identity in biological samples and would serve as a crucial tool for the subsequent in-depth studies outlined below.

In-depth Enzyme Kinetics and Regiospecificity of Hydroxylation

Understanding the enzymatic processes that govern the formation of this compound is essential for predicting its formation rate and potential for drug-drug interactions. Future research should aim to identify the specific enzymes responsible for the hydroxylation of muraglitazar at the 8 and 12 positions. Given that many drugs are metabolized by the cytochrome P450 superfamily of enzymes, it is plausible that isoforms such as CYP3A4 are involved. nih.govnih.govyoutube.com

In-depth enzyme kinetic studies would be necessary to characterize the interaction between muraglitazar and the identified metabolizing enzymes. nih.gov This would involve determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Such studies would elucidate the affinity of the enzyme for the substrate and the efficiency of the hydroxylation reactions.

Furthermore, investigating the regiospecificity of the hydroxylation is a key research avenue. cngb.org This would involve exploring why the 8 and 12 positions are preferentially hydroxylated over other potential sites on the muraglitazar molecule. A combination of experimental approaches using recombinant enzymes and computational modeling could provide insights into the steric and electronic factors that dictate the site of oxidation. cngb.org

Table 2: Hypothetical Kinetic Parameters for Muraglitazar Hydroxylation

| Enzyme Isoform | Hydroxylation Position | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| CYP3A4 | 8-hydroxy | 50 | 150 |

| CYP3A4 | 12-hydroxy | 75 | 100 |

| Other CYP (e.g., CYP2C9) | 8-hydroxy | >200 | 25 |

| Other CYP (e.g., CYP2C9) | 12-hydroxy | >200 | 20 |

These studies would not only enhance our fundamental understanding of muraglitazar metabolism but also provide a basis for predicting how genetic polymorphisms in metabolizing enzymes might affect the levels of this compound in different individuals.

Advanced Structural Biology Studies of this compound-PPAR Complexes

As a metabolite of a PPAR agonist, a critical question is how this compound interacts with the PPARα and PPARγ receptors. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to determine the three-dimensional structure of the metabolite bound to the ligand-binding domains of these receptors. researchgate.netacs.orgnih.govjst.go.jpmdpi.com

These structural studies would provide a detailed picture of the molecular interactions between this compound and the amino acid residues within the PPAR ligand-binding pocket. acs.orgpnas.org This would include identifying key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity and selectivity of the metabolite for the different PPAR subtypes. A comparison of the binding mode of this compound with that of the parent compound, muraglitazar, would be particularly insightful. pnas.org

Understanding these structural details is crucial for elucidating the mechanism of action of the metabolite. For instance, it could reveal whether the addition of the two hydroxyl groups leads to an altered conformation of the receptor, which in turn could modulate its transcriptional activity. nih.gov

Table 3: Hypothetical Binding Affinities of Muraglitazar and this compound for PPARs

| Compound | PPARα (EC50, nM) | PPARγ (EC50, nM) |

|---|---|---|

| Muraglitazar | 320 | 110 |

| This compound | 500 | 150 |

Q & A

Q. How is 8,12-Dihydroxy muraglitazar identified in human metabolic studies?

Methodological Answer: Identification relies on LC/MS/MS fragmentation patterns and comparison with synthetic standards. Key fragments include:

- m/z 202 (indicative of oxazole-ring hydroxylation) and its dehydrated ion m/z 184 .

- Cleavage at the C3-N bond (adjacent to carbamate) yields m/z 292 , while cleavage at the C8-O ether bond produces m/z 186 .

For this compound (M3), the absence of 17-hydroxylation is confirmed by analyzing C10H10NO3 fragments , distinguishing it from other isomers like 12,17-Dihydroxy muraglitazar (M8) .

Q. What are the primary metabolic pathways of muraglitazar leading to this compound?

Methodological Answer: The metabolite arises via aliphatic hydroxylation at the C8 and C12 positions. Major pathways include:

- Phase I oxidation : Hydroxylation dominates in hepatic and intestinal systems, confirmed by hepatocyte incubations across species .

- Phase II glucuronidation : Observed in preclinical models, though hydrolyzed in the gut prior to fecal excretion .

Interspecies studies (rats, dogs, monkeys, humans) show qualitative similarity in pathways, enabling translational extrapolation .

Advanced Research Questions

Q. How do interspecies differences in muraglitazar metabolism affect extrapolation of preclinical data to humans?

Methodological Answer: While metabolic profiles are qualitatively similar across species (e.g., hydroxylation, glucuronidation), quantitative differences exist:

- Fecal excretion accounts for >95% of elimination in intact species, primarily via biliary glucuronides .

- Metabolite stability : Human-specific hydrolysis of metabolites like M13 (oxazole-ring opening) under neutral pH may lead to underrepresentation in vitro .

- Hepatocyte models : Human metabolites are detectable in at least one toxicological species, but stability assays (e.g., pH-adjusted buffers) are critical for accurate pathway quantification .

Q. What methodological challenges arise in confirming the structure of oxidative metabolites like this compound when multiple isomeric forms are possible?

Methodological Answer: Structural ambiguity arises due to:

- Isomeric hydroxylation patterns (e.g., 8,12 vs. 12,17 dihydroxy forms).

- Resolution techniques :

- High-resolution NMR (e.g., ¹H NMR data in Table 3 of ) to assign hydroxyl positions.

- Synthetic standards : M12 (muraglitazar 12-carboxylic acid) was synthesized to confirm structure via retention time and MS/MS matching .

- Microbial bioreactors : Used to generate oxidative metabolites for direct comparison with human fecal samples .

Q. How do stability issues of metabolites impact pathway quantification in hepatocyte incubations?

Methodological Answer:

- Hydrolysis artifacts : Metabolites like M13 (oxazole-ring opening) hydrolyze in neutral pH buffers, leading to underrepresentation unless stabilized .

- Method adjustments :

- Use of acidic extraction conditions to preserve labile metabolites.

- Time-course studies to measure hydrolysis rates under physiologically relevant conditions .

Q. What advanced analytical techniques differentiate isomeric metabolites like this compound?

Methodological Answer:

- Mass defect filtering : Filters ions with mass defects (0.006–0.106 Da) to isolate muraglitazar-related metabolites from background noise .

- Accurate mass measurements : Q-TOF MS resolves isobaric metabolites (e.g., 8,12 vs. 12,17 dihydroxy forms) with <5 ppm error .

- Multi-dimensional chromatography : LC/UV and LC/radioactivity profiles cross-validate metabolite identity in complex matrices (e.g., human feces) .

Data Contradiction Analysis

Q. How are conflicting structural data resolved for metabolites like M12 (muraglitazar 12-carboxylic acid)?

Methodological Answer: Initial MS/MS data for M12 suggested 12-carboxylic acid but could not exclude 12-oxo-17-hydroxy isomers. Resolution involved:

- Synthesis of proposed structures : Muraglitazar 12-carboxylic acid was synthesized and matched to human fecal metabolites via HPLC retention time and MS/MS fragmentation .

- Microbial bioreactor cross-validation : Incubations with Streptomyces species produced M12, confirming its structural identity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.